molecular formula C15H15IN2O2S B4555564 1-(3,4-Dimethoxyphenyl)-3-(4-iodophenyl)thiourea

1-(3,4-Dimethoxyphenyl)-3-(4-iodophenyl)thiourea

Cat. No.: B4555564
M. Wt: 414.3 g/mol
InChI Key: YNEMSYSDHYWBEG-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(4-iodophenyl)thiourea is a useful research compound. Its molecular formula is C15H15IN2O2S and its molecular weight is 414.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethoxyphenyl)-N'-(4-iodophenyl)thiourea is 413.98990 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectrophotometric Analysis

Thiourea derivatives have been used in spectrophotometric analyses. For example, thiambutosine, a compound related to thioureas, was analyzed spectrophotometrically by reacting with 2,3-dichloro-1,4-naphthoquinone, showcasing the utility of thioureas in analytical chemistry for the assay of micro-amounts in tablet forms (Devani, M. B., Shishoo, C., & Mody, H. J., 1975).

Crystal Structure Determination

The determination of crystal structures of thiourea derivatives provides insights into their molecular configurations and interactions. Studies have characterized compounds such as 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, revealing details about intramolecular hydrogen bonds and dimer formations, which are essential for understanding the compound's chemical behavior (Saeed, A., & Parvez, M., 2005).

Synthesis and Characterization

Research on thiourea derivatives often focuses on their synthesis and characterization. For instance, studies on N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives have elucidated their structural properties using spectroscopic techniques and X-ray diffraction methods. These studies are pivotal for developing novel compounds with potential applications in various fields (Yusof, M., Jusoh, R., Khairul, W., & Yamin, B., 2010).

Antimicrobial and Antiviral Activities

Thiourea derivatives have been investigated for their antimicrobial and antiviral properties. Research on metal complexes of N-phenyl-N'-(3-carboxyphenol) thiourea, for example, has evaluated their bacterial activity, highlighting the potential of thioureas in developing new antimicrobial agents (Murad, R. M., 2017).

Molecular Docking Studies

Theoretical and computational studies, including molecular docking, have been applied to thiourea derivatives to predict their interactions with biological targets. This approach helps in understanding the potential biological activities of these compounds and guiding the design of new drugs or functional materials (Bielenica, Anna et al., 2020).

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(4-iodophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IN2O2S/c1-19-13-8-7-12(9-14(13)20-2)18-15(21)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEMSYSDHYWBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC2=CC=C(C=C2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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